Journal Name:Journal of Vacuum Science & Technology A
Journal ISSN:0734-2101
IF:3.234
Journal Website:http://avspublications.org/jvsta/
Year of Origin:0
Publisher:AVS Science and Technology Society
Number of Articles Per Year:227
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-28 , DOI:
10.1021/jacsau.3c00126
Quinine is a promising natural product building block for polymer-based nucleic acid delivery vehicles as its structure enables DNA binding through both intercalation and electrostatic interactions. However, studies exploring the potential of quinine-based polymers for nucleic acid delivery applications (transfection) are limited. In this work, we used a hydroquinine-functionalized monomer, HQ, with 2-hydroxyethyl acrylate to create a family of seven polymers (HQ-X, X = mole percentage of HQ), with mole percentages of HQ ranging from 12 to 100%. We developed a flow cytometer-based assay for studying the polymer–pDNA complexes (polyplex particles) directly and demonstrate that polymer composition and monomer structure influence polyplex characteristics such as the pDNA loading and the extent of adsorption of serum proteins on polyplex particles. Biological delivery experiments revealed that maximum transgene expression, outperforming commercial controls, was achieved with HQ-25 and HQ-35 as these two variants sustained gene expression over 96 h. HQ-44, HQ-60, and HQ-100 were not successful in inducing transgene expression, despite being able to deliver pDNA into the cells, highlighting that the release of pDNA is likely the bottleneck in transfection for polymers with higher HQ content. Using confocal imaging, we quantified the extent of colocalization between pDNA and lysosomes, proving the remarkable endosomal escape capabilities of the HQ-X polymers. Overall, this study demonstrates the advantages of HQ-X polymers as well as provides guiding principles for improving the monomer structure and polymer composition, supporting the development of the next generation of polymer-based nucleic acid delivery vehicles harnessing the power of natural products.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-12 , DOI:
10.1021/jacsau.3c00163
Mutations in spike (S) protein epitopes allow SARS-CoV-2 variants to evade antibody responses induced by infection and/or vaccination. In contrast, mutations in glycosylation sites across SARS-CoV-2 variants are very rare, making glycans a potential robust target for developing antivirals. However, this target has not been adequately exploited for SARS-CoV-2, mostly due to intrinsically weak monovalent protein–glycan interactions. We hypothesize that polyvalent nano-lectins with flexibly linked carbohydrate recognition domains (CRDs) can adjust their relative positions and bind multivalently to S protein glycans, potentially exerting potent antiviral activity. Herein, we displayed the CRDs of DC-SIGN, a dendritic cell lectin known to bind to diverse viruses, polyvalently onto 13 nm gold nanoparticles (named G13-CRD). G13-CRD bound strongly and specifically to target glycan-coated quantum dots with sub-nM Kd. Moreover, G13-CRD neutralized particles pseudotyped with the S proteins of Wuhan Hu-1, B.1, Delta variant and Omicron subvariant BA.1 with low nM EC50. In contrast, natural tetrameric DC-SIGN and its G13 conjugate were ineffective. Further, G13-CRD potently inhibited authentic SARS-CoV-2 B.1 and BA.1, with <10 pM and <10 nM EC50, respectively. These results identify G13-CRD as the 1st polyvalent nano-lectin with broad activity against SARS-CoV-2 variants that merits further exploration as a novel approach to antiviral therapy.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-17 , DOI:
10.1021/jacsau.3c00053
A highly regio- and chemoselective Cu-catalyzed aryl alkyne transfer hydrodeuteration to access a diverse scope of aryl alkanes precisely deuterated at the benzylic position is described. The reaction benefits from a high degree of regiocontrol in the alkyne hydrocupration step, leading to the highest selectivities reported to date for an alkyne transfer hydrodeuteration reaction. Only trace isotopic impurities are formed under this protocol, and analysis of an isolated product by molecular rotational resonance spectroscopy confirms that high isotopic purity products can be generated from readily accessible aryl alkyne substrates.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-15 , DOI:
10.1021/jacsau.3c00143
Nitrogen activation is a significant but difficult project in the chemical area. Photoelectron spectroscopy (PES) and calculated results are used to investigate the reaction mechanism of the heteronuclear bimetallic cluster FeV– toward N2 activation. The results clearly show that N2 can be fully activated by FeV– at room temperature, forming the FeV(μ2-N)2– complex with the totally ruptured N≡N bond. Electronic structure analysis reveals that the activation of N2 by FeV– is achieved by the electron transfer of bimetallic atoms and electron back-donation to the metal core, which demonstrates that heteronuclear bimetallic anionic clusters are very important to nitrogen activation. This study provides important information for the rational design of synthetic ammonia catalysts.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-05-12 , DOI:
10.1021/jacsau.3c00084
Conjugation of biomolecules on the surface of nanoparticles (NPs) to achieve active targeting is widely investigated within the scientific community. However, while a basic framework of the physicochemical processes underpinning bionanoparticle recognition is now emerging, the precise evaluation of the interactions between engineered NPs and biological targets remains underdeveloped. Here, we show how the adaptation of a method currently used to evaluate molecular ligand–receptor interactions by quartz crystal microbalance (QCM) can be used to obtain concrete insights into interactions between different NP architectures and assemblies of receptors. Using a model bionanoparticle grafted with oriented apolipoprotein E (ApoE) fragments, we examine key aspects of bionanoparticle engineering for effective interactions with target receptors. We show that the QCM technique can be used to rapidly measure construct–receptor interactions across biologically relevant exchange times. We contrast random adsorption of the ligand at the surface of the NPs, resulting in no measurable interaction with target receptors, to grafted oriented constructs, which are strongly recognized even at lower graft densities. The effects of other basic parameters impacting the interaction such as ligand graft density, receptor immobilization density, and linker length were also efficiently evaluated with this technique. Dramatic changes in interaction outcomes with subtle alterations in these parameters highlight the general importance of measuring the interactions between engineered NPs and target receptors ex situ early on in the construct development process for the rational design of bionanoparticles.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-06-19 , DOI:
10.1021/jacsau.3c00224
Structural and functional modulation of three-dimensional artificial macromolecular systems is of immense importance. Designing supramolecular cages that can show stimuli mediated reversible switching between higher-order structures is quite challenging. We report here construction of a Pd6 trifacial barrel (1) by coordination self-assembly. Surprisingly, barrel 1 was found to exhibit guest-responsive behavior. In presence of fullerenes C60 and C70, 1 unprecedentedly transformed to its metastable higher homologue Pd8 tetrafacial barrel (2), forming stable host–guest complexes (C60)3⊂2 and (C70)2⊂2, respectively. Again, encapsulated fullerenes could be extracted from the cavity of 2 using 1,2-dichlorobenzene, leading to its facile conversion to the parent trifacial barrel 1. Such reversible structural interconversion between an adaptable molecular barrel and its guest stabilized higher homologue is an uncommon observation.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-18 , DOI:
10.1021/jacsau.3c00266
Figure 1 in the original paper shows d-acetonitrile molecules with four bonds between the N and C atoms. This has been corrected here. Figure 1. Schematic overview of the multiscale characterization approach applied to the SiO2/MAO/M (M = Hf, Zr) ethylene polymerization catalysts and the information provided by each technique. (A) Correlated focused ion beam-scanning electron microscopy (FIB-SEM) and infrared photoinduced force microscopy (IR PiFM). (B) Time-resolved IR spectroscopy in the presence of d-acetonitrile (d-ACN) as a probe molecule. Figure 5 in the original paper featured averaged and smoothed point spectra that were recorded at various different locations on the sample. The figure has been replaced with a new figure to demonstrate a direct correlation between the point spectra and IR maps that were recorded on the given particle cross-section. The main text was adapted as follows: “Point spectra, recorded of PE- (i.e., A1 and B1 in Figure 5) and silica-rich regions (i.e., A2 and B2 in Figure 5) as well as reference materials (Figures S10–S12), further helped to assign the imaged phases.” A correction to the Supporting Information, section S4.B, was made to reflect that all data were recorded in PiF and not PiFM mode: “Atomic force microscopy (AFM) topography images, IR maps and IR point spectra were recorded in dynamic noncontact PiF mode (60 accumulations, 500 ms pixel dwell time, 1 cm–1 spectral resolution) using NCHR Au-coated cantilevers (force constant: ∼40 N/m).” The “PiFM” labels in Figures S7–S9 (Supporting Information) were changed to “PiF”. Furthermore, the methodology for recording an IR map at a specific wavenumber was described in more detail, both in the Supporting Information and in the main text: “Prior to acquiring an IR map at a specific wavenumber, a preliminary low-resolution scan was performed. A point spectrum was then taken in the mapped area to determine the wavenumber of the targeted vibrational band (i.e., the wavenumber at which the band has its maximum intensity).” “The IR PiFM maps were recorded in noncontact mode26 (amplitude ratio set point of 80%, attractive van der Waals force regime; Table S3) at characteristic wavenumbers for the Si–O stretching vibration46,47 (maps recorded at single wavenumbers in the range of 1050–1030 cm–1, ν(Si–O), Figure 4A′–C′) and the symmetric C–H bending vibration of the methylene group37–39 (maps recorded at single wavenumbers in the range of 1472–1460 cm–1, δ(C–H), Figure 4A″–C″).” “Figure 4. Local catalyst morphology as recorded by scanning electron microscopy (SEM; A, B, C), chemical composition as imaged by infrared photoinduced force microscopy (IR PiFM) [ν(Si–O): IR maps recorded at single wavenumbers in the range of 1050–1030 cm–1, A′–C′); δ(C–H), IR maps recorded at single wavenumbers in the range of 1472–1460 cm–1, A″–C″] and relative mechanical properties as determined by phase shift imaging (A‴–C‴).” In Figures S10–S12 of the Supporting Information, the X-axis label was changed from wavelength to wavenumber. Figure 5. Infrared photoinduced force microscopy (IR PiFM) maps of two different areas of the 30 min prepolymerized hafnocene-based catalyst particle cross-section recorded at 1030 cm–1 [ν(Si–O)]. Point spectra (A1, A2, B1 and B2) that were taken at the locations indicated in the IR maps feature vibrational bands of polyethylene (PE) and silica (SiO2). A second-order Savitzky–Golay filter (5 points) was applied to decrease the level of background noise in the acquired spectra. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/jacsau.3c00266. Corrected Figures S10–S12 (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system: http://pubs.acs.org/page/copyright/permissions.html. This article has not yet been cited by other publications. Figure 1. Schematic overview of the multiscale characterization approach applied to the SiO2/MAO/M (M = Hf, Zr) ethylene polymerization catalysts and the information provided by each technique. (A) Correlated focused ion beam-scanning electron microscopy (FIB-SEM) and infrared photoinduced force microscopy (IR PiFM). (B) Time-resolved IR spectroscopy in the presence of d-acetonitrile (d-ACN) as a probe molecule. Figure 5. Infrared photoinduced force microscopy (IR PiFM) maps of two different areas of the 30 min prepolymerized hafnocene-based catalyst particle cross-section recorded at 1030 cm–1 [ν(Si–O)]. Point spectra (A1, A2, B1 and B2) that were taken at the locations indicated in the IR maps feature vibrational bands of polyethylene (PE) and silica (SiO2). A second-order Savitzky–Golay filter (5 points) was applied to decrease the level of background noise in the acquired spectra. The Supporting Information is available free of charge at https://pubs.acs.org/doi/10.1021/jacsau.3c00266. Corrected Figures S10–S12 (PDF) Most electronic Supporting Information files are available without a subscription to ACS Web Editions. Such files may be downloaded by article for research use (if there is a public use license linked to the relevant article, that license may permit other uses). Permission may be obtained from ACS for other uses through requests via the RightsLink permission system:
http://pubs.acs.org/page/copyright/permissions.html.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-14 , DOI:
10.1021/jacsau.3c00261
Although the pharmaceutical and fine chemical industries primarily utilize batch homogeneous reactions to carry out chemical transformations, emerging platforms seek to improve existing shortcomings by designing effective heterogeneous catalysis systems in continuous flow reactors. In this work, we present a versatile network-supported palladium (Pd) catalyst using a hybrid polymer of poly(methylvinylether-alt-maleic anhydride) and branched polyethyleneimine for intensified continuous flow synthesis of complex organic compounds via heterogeneous Suzuki–Miyaura cross-coupling and nitroarene hydrogenation reactions. The hydrophilicity of the hybrid polymer network facilitates the reagent mass transfer throughout the bulk of the catalyst particles. Through rapid automated exploration of the continuous and discrete parameters, as well as substrate scope screening, we identified optimal hybrid network-supported Pd catalyst composition and process parameters for Suzuki–Miyaura cross-coupling reactions of aryl bromides with steady-state yields up to 92% with a nominal residence time of 20 min. The developed heterogeneous catalytic system exhibits high activity and mechanical stability with no detectable Pd leaching at reaction temperatures up to 95 °C. Additionally, the versatility of the hybrid network-supported Pd catalyst is demonstrated by successfully performing continuous nitroarene hydrogenation with short residence times (99% were achieved in under 2 min nominal residence times with no leaching and catalyst deactivation for more than 20 h continuous time on stream. This catalytic system shows its industrial utility with significantly improved reaction yields of challenging substrates and its utility of environmentally-friendly solvent mixtures, high reusability, scalable and cost-effective synthesis, and multi-reaction successes.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-14 , DOI:
10.1021/jacsau.3c00232
Earth-abundant metals have recently been demonstrated as cheap catalyst alternatives to scarce noble metals for polyethylene hydrogenolysis. However, high methane selectivities hinder industrial feasibility. Herein, we demonstrate that low-temperature ex-situ reduction (350 °C) of coprecipitated nickel aluminate catalysts yields a methane selectivity of <5% at moderate polymer deconstruction (25–45%). A reduction temperature up to 550 °C increases the methane selectivity nearly sevenfold. Catalyst characterization (XRD, XAS, 27Al MAS NMR, H2 TPR, XPS, and CO-IR) elucidates the complex process of Ni nanoparticle formation, and air-free XPS directly after reaction reveals tetrahedrally coordinated Ni2+ cations promote methane production. Metallic and the specific cationic Ni appear responsible for hydrogenolysis of internal and terminal C–C scissions, respectively. A structure-methane selectivity relationship is discovered to guide the design of Ni-based catalysts with low methane generation. It paves the way for discovering other structure–property relations in plastics hydrogenolysis. These catalysts are also effective for polypropylene hydrogenolysis.
Journal of Vacuum Science & Technology A ( IF 3.234 ) Pub Date: 2023-07-11 , DOI:
10.1021/jacsau.3c00291
During immune responses, activating ligands would trigger dynamic spatiotemporal organization of immunoreceptors at the cell interface, governing the fate and effector functions of immune cells. To understand the biophysical mechanisms of immunoreceptor signaling, diverse tools, including DNA technologies, have been developed to manipulate receptor–ligand interactions during the immune activation process. With great capability in the controllable assembly of biomolecules, functional DNA-based precise arrangement of immune molecules at cell interfaces has provided a powerful means in revealing the principles of immunoreceptor triggering, even at the single-molecule level. In addition, precisely regulating immunoreceptor–ligand interactions with functional DNA has been applied in immunotherapies of major diseases. This Perspective will focus on the recent advances in exploring immunoreceptor signaling with functional DNA as the molecular tool as well as the applications of functional DNA mediated regulation of immunoreceptor activation. We also outline the challenges and opportunities of applying functional DNA in immune modulation and immunotherapy.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.40 | 100 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
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